

Application Notes and Protocols: Dissolving PF-514273 in DMSO

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Compound of Interest

Compound Name: PF-514273

Cat. No.: B1679703

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Audience: Researchers, scientists, and drug development professionals.

Introduction

PF-514273 is a potent and highly selective antagonist of the Cannabinoid Receptor 1 (CB1).[1][2][3][4] With a K_i value of 1 nM for CB1 and over 10,000-fold selectivity against the CB2 receptor, it is a valuable tool for investigating the endocannabinoid system.[1][5] Its utility in research, particularly in studies related to obesity and metabolic disorders, necessitates standardized protocols for its preparation and use.[4] Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of **PF-514273** due to its high solubilizing capacity for this compound.[1][6]

This document provides a detailed protocol for the dissolution of **PF-514273** in DMSO, guidelines for preparing working solutions, and relevant data on its physicochemical properties.

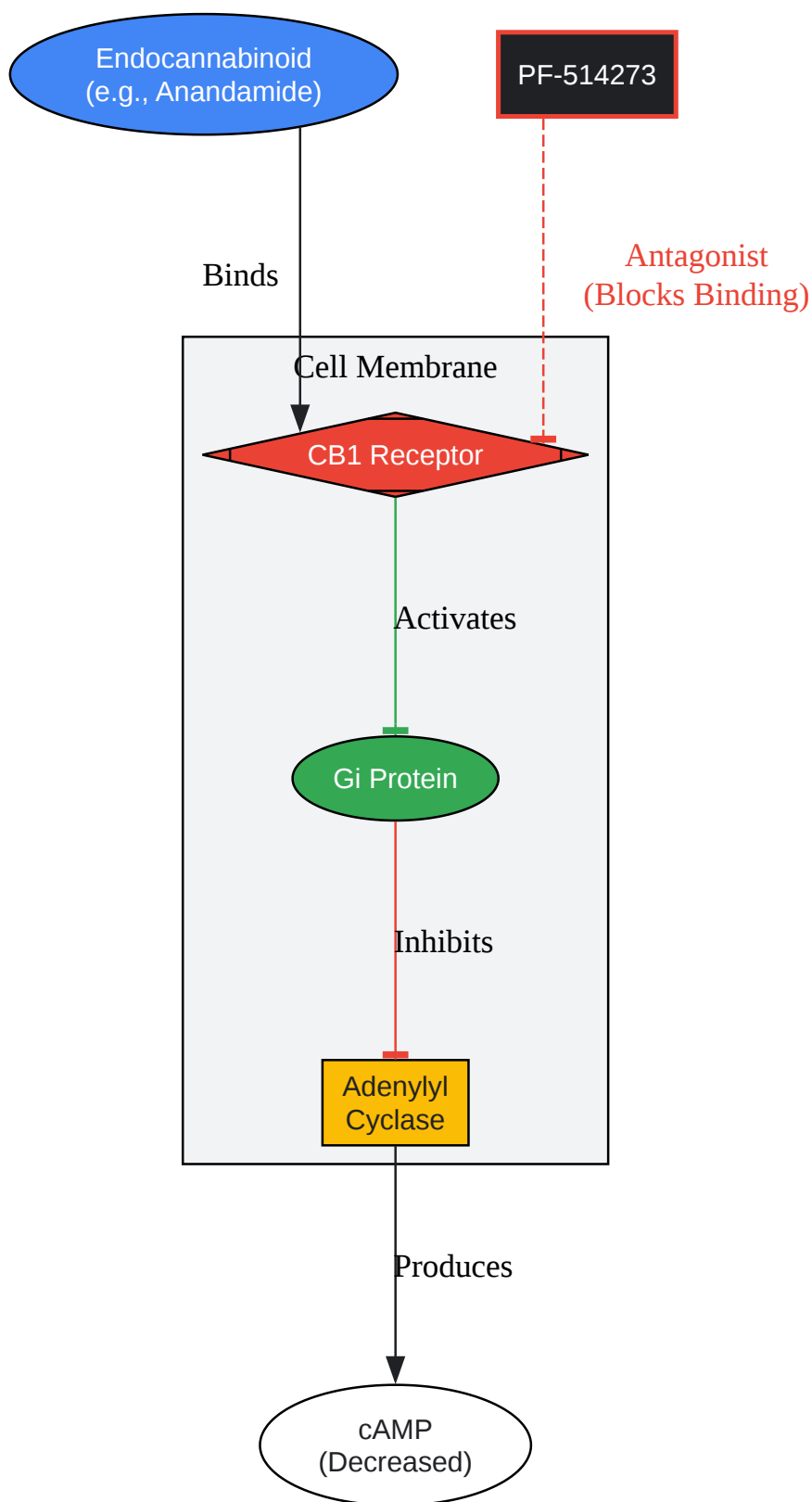
Physicochemical and Solubility Data

Proper preparation of **PF-514273** solutions begins with an understanding of its key properties. The following table summarizes essential quantitative data for **PF-514273**.

Property	Value	References
Chemical Name	2-(2-chlorophenyl)-3-(4-chlorophenyl)-7-(2,2-difluoropropyl)-6,7-dihydro-2H-pyrazolo[3,4-f][2,7]oxazepin-8(5H)-one	[2][4]
CAS Number	851728-60-4	[1][5][6]
Molecular Formula	C ₂₁ H ₁₇ Cl ₂ F ₂ N ₃ O ₂	[1][5][6]
Molecular Weight	452.28 g/mol	[1][5][6]
Appearance	White to beige powder	[1]
Purity	≥98% (HPLC)	[1][5][6]
Solubility in DMSO	>5 mg/mL (may require warming); Soluble up to 100 mM	[1][6]
Storage (Solid)	-20°C	[1]
Storage (Stock Solution)	Store below -20°C for several months	[6]

Signaling Pathway of PF-514273

PF-514273 exerts its effect by blocking the CB1 receptor, thereby preventing the downstream signaling typically initiated by endocannabinoids like anandamide (AEA) or 2-arachidonoylglycerol (2-AG). The diagram below illustrates this mechanism of action.



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Mechanism of **PF-514273** as a CB1 receptor antagonist.

Experimental Protocols

Safety Precautions

- Handle **PF-514273** powder in a well-ventilated area or a chemical fume hood.
- Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. DMSO can facilitate skin absorption of dissolved compounds. [\[8\]](#)
- Consult the Safety Data Sheet (SDS) for **PF-514273** and DMSO before handling.

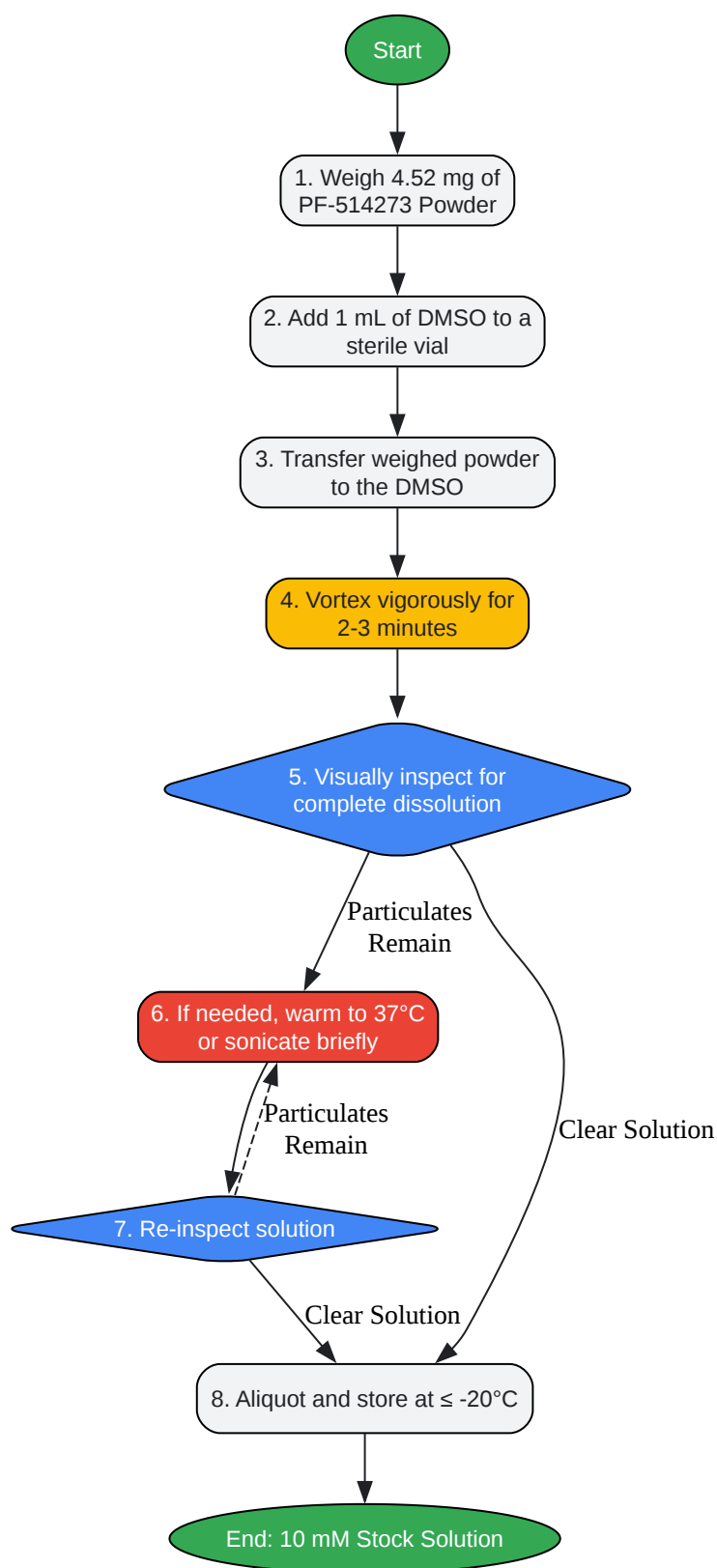
Protocol for Preparing a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution. The concentration can be adjusted by modifying the mass of **PF-514273** and the volume of DMSO.

Materials:

- **PF-514273** powder (MW: 452.28 g/mol)
- Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
- Calibrated analytical balance
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Water bath or heating block (optional, set to 37°C)
- Ultrasonic bath (optional)

Workflow Diagram:



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Workflow for preparing a **PF-514273** stock solution in DMSO.

Procedure:

- Calculation: To prepare 1 mL of a 10 mM stock solution, calculate the required mass:
 - $\text{Mass (g)} = \text{Molarity (mol/L)} \times \text{Volume (L)} \times \text{Molecular Weight (g/mol)}$
 - $\text{Mass (mg)} = 10 \text{ mmol/L} \times 0.001 \text{ L} \times 452.28 \text{ g/mol} \times 1000 \text{ mg/g} = 4.52 \text{ mg}$
- Weighing: Accurately weigh 4.52 mg of **PF-514273** powder and place it in a sterile vial.
- Solvent Addition: Add 1 mL of high-purity DMSO to the vial containing the powder.
- Dissolution:
 - Cap the vial securely and vortex the mixture vigorously for 2-3 minutes.
 - Visually inspect the solution against a light source to ensure all solid particles have dissolved. **PF-514273** can be difficult to dissolve at higher concentrations.
- Assisted Dissolution (If Necessary):
 - If particulates remain, warm the solution in a 37°C water bath for 5-10 minutes.[\[6\]](#)
 - Vortex again. For obtaining a higher solubility, warming the tube and shaking it in an ultrasonic bath for a short period is recommended.[\[6\]](#)
 - Repeat until the solution is clear.
- Storage:
 - Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
 - Store the aliquots in tightly sealed vials at -20°C or -80°C. The stock solution is stable for several months when stored below -20°C.[\[6\]](#)

Protocol for Preparing Working Solutions for Cell-Based Assays

It is critical to minimize the final concentration of DMSO in cell culture media, as it can be cytotoxic at levels above 0.5% and can still have effects on cellular function at 0.1%.^{[9][10]} Always include a vehicle control (media with the same final DMSO concentration) in your experiments.

Procedure:

- Thawing: Thaw an aliquot of the 10 mM **PF-514273** stock solution at room temperature. Once thawed, warm it by hand and vortex for 3 minutes to ensure the compound remains fully dissolved.^[11]
- Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in cell culture medium or a buffered saline solution (e.g., PBS). This helps prevent the compound from precipitating when added to the final aqueous culture medium.
- Final Dilution: Add the required volume of the stock or intermediate solution to the final volume of cell culture medium to achieve the desired working concentration.
 - Example: To prepare 1 mL of a 10 μ M working solution from a 10 mM stock:
 - This is a 1:1000 dilution.
 - Add 1 μ L of the 10 mM stock solution to 999 μ L of cell culture medium.
 - The final DMSO concentration will be 0.1%.
- Mixing: Mix the final working solution thoroughly by gentle inversion or pipetting before adding it to the cells.

By adhering to these detailed protocols, researchers can ensure the accurate and reproducible preparation of **PF-514273** for various experimental applications.

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